1H-Pyrazole, 1-acetyl-4-bromomethyl[1,2,2,2-tetrafluoro-1-(heptafluoropropoxy)ethyl]-(9CI)
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Overview
Description
1H-Pyrazole, 1-acetyl-4-bromomethyl[1,2,2,2-tetrafluoro-1-(heptafluoropropoxy)ethyl]- (9CI) is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole, 1-acetyl-4-bromomethyl[1,2,2,2-tetrafluoro-1-(heptafluoropropoxy)ethyl]- typically involves multi-step organic reactions. One common method includes the bromination of a pyrazole derivative followed by acetylation and subsequent introduction of the tetrafluoro and heptafluoropropoxy groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the involvement of hazardous reagents and high temperatures.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole, 1-acetyl-4-bromomethyl[1,2,2,2-tetrafluoro-1-(heptafluoropropoxy)ethyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the specific reaction and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
1H-Pyrazole, 1-acetyl-4-bromomethyl[1,2,2,2-tetrafluoro-1-(heptafluoropropoxy)ethyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 1-acetyl-4-bromomethyl[1,2,2,2-tetrafluoro-1-(heptafluoropropoxy)ethyl]- involves its interaction with specific molecular targets. The presence of multiple halogen atoms can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Methyl-4-bromopyrazole: Similar in structure but lacks the acetyl and fluorinated groups.
1H-Pyrazolo[3,4-b]pyridines: Contains a fused pyridine ring, offering different chemical properties and applications.
Uniqueness: 1H-Pyrazole, 1-acetyl-4-bromomethyl[1,2,2,2-tetrafluoro-1-(heptafluoropropoxy)ethyl]- is unique due to its highly fluorinated structure, which imparts distinct chemical and physical properties. The combination of bromine, fluorine, and acetyl groups makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C11H6BrF11N2O2 |
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Molecular Weight |
487.06 g/mol |
IUPAC Name |
1-[4-(bromomethyl)-3-[1,2,2,2-tetrafluoro-1-(1,1,2,2,3,3,3-heptafluoropropoxy)ethyl]pyrazol-1-yl]ethanone |
InChI |
InChI=1S/C11H6BrF11N2O2/c1-4(26)25-3-5(2-12)6(24-25)7(13,9(16,17)18)27-11(22,23)8(14,15)10(19,20)21/h3H,2H2,1H3 |
InChI Key |
BMHXCIIESYCUPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=C(C(=N1)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)CBr |
Origin of Product |
United States |
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